N,N-Didesethyl Sunitinib Hydrochloride N,N-Didesethyl Sunitinib Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217216-61-9
VCID: VC0023560
InChI: InChI=1S/C18H19FN4O2.ClH/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24;/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24);1H/b13-8-;
SMILES: CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl
Molecular Formula: C18H20ClFN4O2
Molecular Weight: 378.832

N,N-Didesethyl Sunitinib Hydrochloride

CAS No.: 1217216-61-9

Cat. No.: VC0023560

Molecular Formula: C18H20ClFN4O2

Molecular Weight: 378.832

* For research use only. Not for human or veterinary use.

N,N-Didesethyl Sunitinib Hydrochloride - 1217216-61-9

Specification

CAS No. 1217216-61-9
Molecular Formula C18H20ClFN4O2
Molecular Weight 378.832
IUPAC Name N-(2-aminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C18H19FN4O2.ClH/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24;/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24);1H/b13-8-;
Standard InChI Key NDLBSVCHUWKNAB-MGAWDJABSA-N
SMILES CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl

Introduction

Chemical Identity and Structure

Molecular Description

N,N-Didesethyl Sunitinib Hydrochloride is a chemical derivative of sunitinib where both ethyl groups have been removed from the parent compound's structure. Unlike its related metabolite N-Desethyl sunitinib (which has only one ethyl group removed), N,N-Didesethyl Sunitinib has undergone complete deethylation of the amino group. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics for research applications.

The compound features the core indole-pyrrole structure characteristic of sunitinib derivatives, with a carboxamide linkage connecting to an aminoethyl group that lacks both ethyl moieties found in the parent compound .

Chemical Properties

Based on structural analysis and comparison with related compounds, N,N-Didesethyl Sunitinib Hydrochloride possesses the following properties:

PropertyValue
Molecular FormulaC18H20ClFN4O2
Molecular WeightApproximately 378.8 g/mol
Chemical Structure5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide with terminal aminoethyl group
Physical StateSolid powder at room temperature

The structure retains the Z-conformation around the central double bond connecting the indole and pyrrole rings, which is essential for the biological activity of sunitinib derivatives .

Analytical Detection and Quantification

High-Performance Liquid Chromatography Methods

Analytical methodologies for N,N-Didesethyl Sunitinib Hydrochloride often build upon established techniques for sunitinib and its primary metabolite N-desethyl sunitinib. High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) represents the gold standard for detection and quantification of these compounds in biological matrices .

A validated HPLC-MS/MS method has been developed with linear detection ranges from 2.5 to 500 ng/mL using only 50 μL plasma volumes, demonstrating excellent intra- and interassay accuracy and precision for sunitinib metabolites . This analytical approach can be adapted for N,N-Didesethyl Sunitinib Hydrochloride detection, with appropriate modifications to account for its specific chemical properties.

Reference Standards and Quality Control

For accurate quantification, deuterated analogs such as N,N-Didesethyl Sunitinib-d4 Hydrochloride serve as internal standards in analytical procedures. These deuterated compounds have nearly identical chemical behaviors to their non-deuterated counterparts while being distinguishable by mass spectrometry .

The use of such internal standards enables:

  • Correction for matrix effects in biological samples

  • Improved quantification accuracy

  • Enhanced method reproducibility

  • Reliable comparison between different analytical batches

Pharmacological Significance

Metabolic Pathway

N,N-Didesethyl Sunitinib Hydrochloride represents a secondary metabolite in the biotransformation pathway of sunitinib. While N-desethyl sunitinib (also known as SU12662) is the primary active metabolite formed through CYP3A4-mediated metabolism, further deethylation can produce N,N-Didesethyl Sunitinib .

The metabolic pathway proceeds as follows:

  • Sunitinib (parent drug)

  • N-Desethyl sunitinib (primary metabolite, retains one ethyl group)

  • N,N-Didesethyl Sunitinib (secondary metabolite, both ethyl groups removed)

This sequential deethylation process affects the compound's pharmacokinetic and pharmacodynamic properties, potentially altering its receptor binding profile and biological activity.

Therapeutic Drug Monitoring Applications

The quantification of sunitinib and its metabolites, including N,N-Didesethyl Sunitinib Hydrochloride, has become increasingly important in therapeutic drug monitoring (TDM). The rationale for TDM of sunitinib stems from its low therapeutic index, large interindividual variability in systemic exposure, and established positive exposure-efficacy relationship .

Monitoring the formation of secondary metabolites like N,N-Didesethyl Sunitinib can provide valuable information about:

  • Individual drug metabolism capacity

  • Potential drug-drug interactions affecting metabolic pathways

  • Optimization of dosing regimens for improved therapeutic outcomes

Research Applications

As Analytical Reference Standards

N,N-Didesethyl Sunitinib Hydrochloride serves as an important reference standard in pharmaceutical analysis and metabolic profiling studies. Its deuterated analog (N,N-Didesethyl Sunitinib-d4 Hydrochloride) is particularly valuable as an internal standard for quantitative mass spectrometric analyses .

These reference standards enable:

  • Development and validation of bioanalytical methods

  • Quality control in pharmaceutical manufacturing

  • Investigation of metabolic pathways

  • Pharmacokinetic studies in clinical research

Pharmacokinetic Investigations

The pharmacokinetic profile of N,N-Didesethyl Sunitinib is of interest in understanding the complete metabolic fate of sunitinib in cancer patients. By monitoring this secondary metabolite alongside the parent drug and primary metabolite, researchers can develop more comprehensive pharmacokinetic models that better predict treatment outcomes and potential toxicities .

Synthesis and Production

Chemical Synthesis Approaches

The synthesis of N,N-Didesethyl Sunitinib Hydrochloride typically involves deethylation of sunitinib or modification of synthetic intermediates in the sunitinib production pathway. For research purposes, the compound can be prepared through:

  • Direct deethylation of sunitinib using selective dealkylation reagents

  • Synthetic modification of advanced intermediates in the sunitinib synthesis pathway

  • Total synthesis approaches that incorporate the unsubstituted aminoethyl group directly

The final hydrochloride salt formation is typically achieved by treating the free base with hydrochloric acid under controlled conditions to ensure high purity and stability .

Quality Control Parameters

For research applications, N,N-Didesethyl Sunitinib Hydrochloride must meet stringent quality control parameters:

ParameterSpecification
Purity≥98% by HPLC
IdentityConfirmed by NMR, MS, and IR spectroscopy
Residual SolventsWithin ICH guidelines
Moisture ContentTypically <0.5%
Optical PropertiesConsistent with Z-isomer configuration

Structural Comparison with Related Compounds

Comparison with Sunitinib and Metabolites

The structural differences between sunitinib, its primary metabolite (N-desethyl sunitinib), and N,N-Didesethyl Sunitinib Hydrochloride are primarily in the terminal amino group:

CompoundTerminal Group StructureMolecular Formula
SunitinibDiethylaminoethylC22H27FN4O2
N-Desethyl sunitinibEthylaminoethylC20H23FN4O2
N,N-Didesethyl SunitinibAminoethylC18H19FN4O2

These structural differences result in altered physicochemical properties, including changes in lipophilicity, protein binding, and receptor interaction profiles .

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